Fluorescent Brightener 210
Overview
Description
Fluorescent Brightener 210 is a multifunctional dye widely used in various scientific and industrial applications. It is known for its ability to enhance the brightness and whiteness of materials by absorbing ultraviolet light and re-emitting it as visible blue light. This property makes it an essential component in textile dyeing, paper production, and biological research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 210 involves several steps, including the condensation of specific aromatic compounds with sulfonic acid groups. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of the desired product. Common reagents used in the synthesis include aromatic amines, sulfonic acids, and formaldehyde .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the continuous addition of reactants, followed by purification steps such as filtration and crystallization to obtain the pure compound. The final product is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions: Fluorescent Brightener 210 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can occur under specific conditions, resulting in the conversion of the compound to its reduced forms.
Substitution: The aromatic rings in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce halogenated or nitro-substituted compounds .
Scientific Research Applications
Fluorescent Brightener 210 has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Biology: Employed in cell imaging and tracking biomolecules due to its strong fluorescence properties.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor various diseases.
Industry: Applied in textile dyeing, paper production, and the manufacturing of optical brighteners for detergents .
Mechanism of Action
Fluorescent Brightener 210 exerts its effects through a process known as fluorescence. The compound absorbs ultraviolet light and re-emits it as visible blue light, which enhances the brightness and whiteness of materials. The molecular targets involved in this process include the aromatic rings and sulfonic acid groups, which play a crucial role in the absorption and emission of light .
Comparison with Similar Compounds
Fluorescent Brightener 210 is unique compared to other similar compounds due to its high fluorescence efficiency and stability. Similar compounds include:
Fluorescent Brightener 28: Known for its use in textile and paper industries.
Fluorescent Brightener 351: Commonly used in detergents and cleaning agents.
Fluorescent Brightener 220: Utilized in plastics and polymers for enhanced brightness
This compound stands out due to its versatility and wide range of applications across different fields, making it an invaluable tool in both scientific research and industrial processes .
Properties
CAS No. |
28950-61-0 |
---|---|
Molecular Formula |
C40H40N12NaO14S4 |
Molecular Weight |
1064.1 g/mol |
IUPAC Name |
tetrasodium;5-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-morpholin-4-yl-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C40H40N12O14S4.Na/c53-67(54,55)31-11-7-27(8-12-31)41-35-45-37(49-39(47-35)51-15-19-65-20-16-51)43-29-5-3-25(33(23-29)69(59,60)61)1-2-26-4-6-30(24-34(26)70(62,63)64)44-38-46-36(48-40(50-38)52-17-21-66-22-18-52)42-28-9-13-32(14-10-28)68(56,57)58;/h1-14,23-24H,15-22H2,(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H2,41,43,45,47,49)(H2,42,44,46,48,50);/b2-1+; |
InChI Key |
QNNWQGCUZNGKQO-TYYBGVCCSA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O.[Na] |
SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N7CCOCC7)S(=O)(=O)[O-])S(=O)(=O)[O-])NC8=CC=C(C=C8)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)N7CCOCC7)S(=O)(=O)O)S(=O)(=O)O)NC8=CC=C(C=C8)S(=O)(=O)O.[Na] |
28950-61-0 | |
Synonyms |
2,2’-(1,2-Ethenediyl)bis[5-[[4-(4-morpholinyl)-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]amino]-benzenesulfonic Acid Sodium Salt; _x000B_4,4’-Bis[[4-morpholino-6-(p-sulfoanilino)-s-triazin-2-yl]amino]-2,2’-stilbenedisulfonic Acid Tetrasodium Salt; C.I. Fl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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